molecular formula C6H6ClNO B031160 2-Chloro-6-methylpyridin-3-ol CAS No. 35680-24-1

2-Chloro-6-methylpyridin-3-ol

Cat. No. B031160
CAS RN: 35680-24-1
M. Wt: 143.57 g/mol
InChI Key: LCVJZBIGDFXRLU-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyridin-3-ol is a chemical compound that has been the subject of various studies due to its unique structure and potential applications in different fields. It belongs to the class of organic compounds known as halopyridines.

Synthesis Analysis

The synthesis of 2-Chloro-6-methylpyridin-3-ol and its derivatives has been explored in several studies. For instance, derivatives such as 2-chloro-5-methylpyridine-3-olefin have been synthesized from 2-chloro-5-methylnicotinaldehyde and studied for their photochemical E (trans)→Z (cis) isomerization upon direct irradiation (Gangadasu et al., 2009).

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methylpyridin-3-ol has been analyzed using various spectroscopic methods. For example, vibrational, conformational, and electronic structure analyses using FTIR, FT-Raman, and quantum chemical calculations have been carried out (Arjunan et al., 2012).

Chemical Reactions and Properties

2-Chloro-6-methylpyridin-3-ol undergoes various chemical reactions, including isomerization, as seen in its derivatives. The E (trans)→Z (cis) isomerization reaction is an example of its chemical reactivity (Gangadasu et al., 2009).

Physical Properties Analysis

The physical properties of 2-Chloro-6-methylpyridin-3-ol, such as melting point, boiling point, and solubility, are essential for understanding its behavior in different environments. However, specific studies focusing on these properties were not found in the current literature search.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other molecules, are crucial for its potential applications. For example, the study of its isomerization properties reveals insights into its reactivity and potential uses in various chemical processes (Gangadasu et al., 2009).

Scientific Research Applications

  • Antifungal Activity: Derivatives of 2-chloro-5-methylpyridine-3-olefin, closely related to 2-Chloro-6-methylpyridin-3-ol, have shown promising antifungal activity. These compounds exhibit efficient photochemical E (trans) to Z (cis) isomerization and comparable antifungal activity to standard antifungal agents (Gangadasu et al., 2009).

  • Electronic Properties: Studies on 2-chloro-4-nitropyridine (CNP) and 2-chloro-4-methyl-5-nitropyridine (CMNP), structurally similar to 2-Chloro-6-methylpyridin-3-ol, have shown high hyperpolarizability and stability, indicating their potential in electronic applications (Velraj, Soundharam, & Sridevi, 2015).

  • Antibacterial Properties: A Schiff base compound, 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, has demonstrated excellent antibacterial activities. This compound is structurally related to 2-Chloro-6-methylpyridin-3-ol and adopts a trans configuration about the C=N double bond (Wang, Nong, Sht, & Qi, 2008).

  • Synthesis of Azaindole Derivatives: The reaction of 2,6-dichloro-3-(-chloroethyl)-4-methylpyridine, a related compound, with 2,6-dimethylamine can produce various azaindole derivatives. Highly polar solvents are effective in directing the process towards azaindoline derivatives (Yakhontov, Sokolova, & Pervacheva, 1970).

  • Cement Synthesis: 2-chloro-3-amino-4-methylpyridine oxychloride cement, a derivative, was successfully synthesized from 4,4-dimethoxy-2-butanone and malononitrile. This process demonstrates a greener alternative to traditional cements (Fan, 2008).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

2-chloro-6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVJZBIGDFXRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189187
Record name 2-Chloro-6-methylpyridin-3-ol
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Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylpyridin-3-ol

CAS RN

35680-24-1
Record name 2-Chloro-6-methyl-3-pyridinol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Chloro-6-methylpyridin-3-ol
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Record name 2-Chloro-6-methylpyridin-3-ol
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Record name 2-chloro-6-methylpyridin-3-ol
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Synthesis routes and methods I

Procedure details

In 500 ml conc. hydrochloric acid was dissolved 50.0 g (0.46 mole) 6-methyl-3-hydroxypyridine. After heating to 80° C., 150 ml 15% hydrogen peroxide was slowly added over several hours while maintaining the reaction temperature at 80°-85°. The reaction mixture was cooled to 50° C. and concentrated under reduced pressure. The residue was brought to pH 8 by careful addition of 25% sodium hydroxide solution. This mixture was extracted with ether. The solvent was removed and the residue recrystallized one time from water and one time from benzene to provide pure 2-chloro-6-methyl-3-hydroxypyridine, mp 190°-191° C.
Quantity
150 mL
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Reaction Step One
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50 g
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500 mL
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Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Hydroxy-2-methylpyridine (1-014-01) (27.01 g) was dissolved in conc. hydrochloric acid (200 mL) and to the reaction mixture was bubbled chlorine gas at 68 to 74° C. After the reaction mixture was stood overnight, the volatile was removed by bubbling nitrogen gas. The reaction mixture was evaporated under reduced pressure to give the crystal residue. The crystal residue was dissolved in methanol, and treated with active charcoal. After recrystallization, the desired 2-chloro-3-hyroxy-6-methylpyridine (1-014-02) (23.96 g, 67.3%) was obtained.
Quantity
27.01 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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